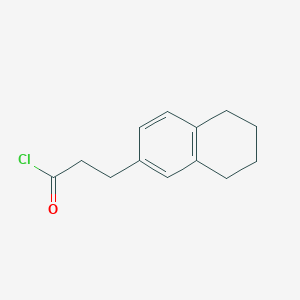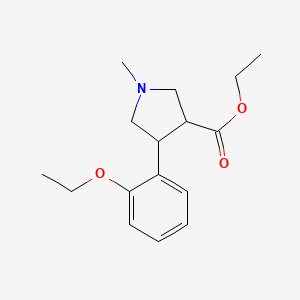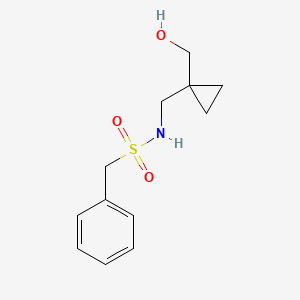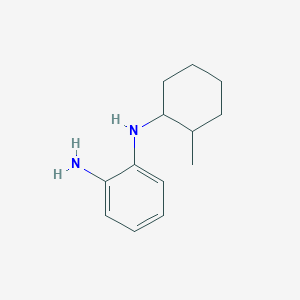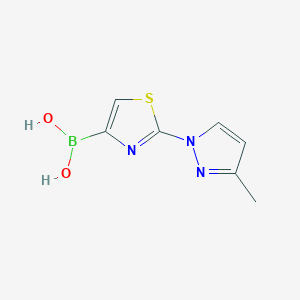
2-(3-Methyl-1H-Pyrazol-1-yl)thiazole-4-boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Methyl-1H-Pyrazol-1-yl)thiazole-4-boronic acid is a heterocyclic compound that contains both pyrazole and thiazole rings, which are known for their versatility in organic synthesis and medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyl-1H-Pyrazol-1-yl)thiazole-4-boronic acid typically involves the reaction of 3-methyl-1H-pyrazole with thiazole-4-boronic acid under specific conditions. One common method includes the use of a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as improved reaction control, higher yields, and reduced waste. These methods often utilize metal-free processes to construct the heterocyclic rings efficiently .
化学反応の分析
Types of Reactions
2-(3-Methyl-1H-Pyrazol-1-yl)thiazole-4-boronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
科学的研究の応用
2-(3-Methyl-1H-Pyrazol-1-yl)thiazole-4-boronic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
作用機序
The mechanism of action of 2-(3-Methyl-1H-Pyrazol-1-yl)thiazole-4-boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, contributing to the compound’s biological effects .
類似化合物との比較
Similar Compounds
1-Methyl-1H-pyrazole-4-boronic acid: Similar structure but lacks the thiazole ring.
2-Thiazole-4-boronic acid: Contains the thiazole ring but lacks the pyrazole moiety.
1-Boc-pyrazole-4-boronic acid pinacol ester: A derivative with a protective Boc group and pinacol ester.
Uniqueness
2-(3-Methyl-1H-Pyrazol-1-yl)thiazole-4-boronic acid is unique due to the combination of pyrazole and thiazole rings, which provides a distinct set of chemical properties and reactivity. This dual-ring structure enhances its potential for diverse applications in various scientific fields .
特性
分子式 |
C7H8BN3O2S |
|---|---|
分子量 |
209.04 g/mol |
IUPAC名 |
[2-(3-methylpyrazol-1-yl)-1,3-thiazol-4-yl]boronic acid |
InChI |
InChI=1S/C7H8BN3O2S/c1-5-2-3-11(10-5)7-9-6(4-14-7)8(12)13/h2-4,12-13H,1H3 |
InChIキー |
GJRLWYSTNMXMGA-UHFFFAOYSA-N |
正規SMILES |
B(C1=CSC(=N1)N2C=CC(=N2)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


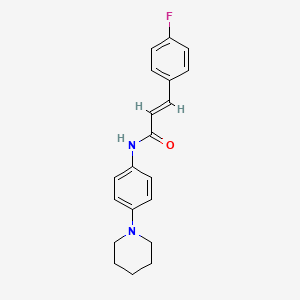
![1-(tetrahydro-2H-pyran-4-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14868913.png)
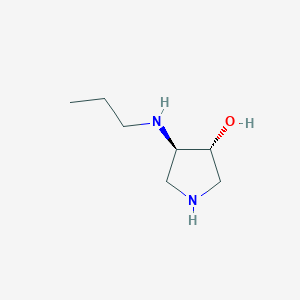
![methyl 2-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)acetate](/img/structure/B14868934.png)
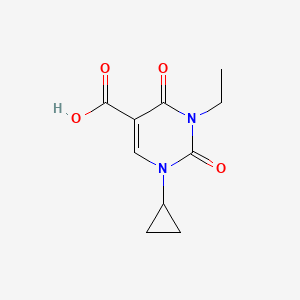
![2-(3-Chloro-6-{[2,2-difluoro-2-(1-oxidopyridin-2-YL)ethyl]amino}-1-oxidopyridin-2-YL)-N-[1-(3-chlorophenyl)ethyl]acetamide](/img/structure/B14868945.png)
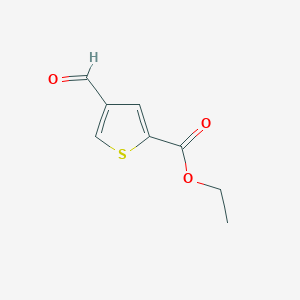
![1-(2,5-dimethylphenyl)-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14868959.png)
